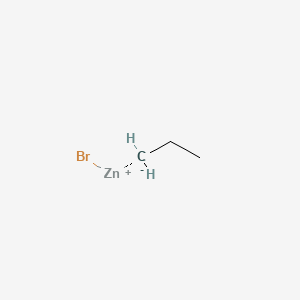
Propylzinc bromide, 0.50 M in THF
Description
Propylzinc bromide (CH₃CH₂CH₂ZnBr), 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis for cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds . This reagent is characterized by its linear n-propyl chain bonded to a zinc-bromide moiety. Supplied as a 0.50 M solution in THF, it is air- and moisture-sensitive, requiring storage under inert conditions. Its applications span pharmaceutical intermediates, agrochemicals, and materials science due to its ability to transfer the propyl group efficiently .
Propriétés
Formule moléculaire |
C3H7BrZn |
|---|---|
Poids moléculaire |
188.4 g/mol |
Nom IUPAC |
bromozinc(1+);propane |
InChI |
InChI=1S/C3H7.BrH.Zn/c1-3-2;;/h1,3H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
BXIZKCIGQKZYGR-UHFFFAOYSA-M |
SMILES canonique |
CC[CH2-].[Zn+]Br |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propylzinc bromide, 0.50 M in THF can be synthesized through the reaction of n-propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the compound from reacting with air or moisture .
Industrial Production Methods
Industrial production of n-propylzinc bromide involves the reaction of n-propyl bromide with zinc powder in THF under controlled conditions. The reaction mixture is then purified through distillation and washing to obtain the pure compound .
Analyse Des Réactions Chimiques
Types of Reactions
Propylzinc bromide, 0.50 M in THF undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Conditions: Reactions are typically carried out under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving n-propylzinc bromide depend on the specific reaction conditions and reagents used. For example, in Negishi coupling reactions, the major products are often complex organic molecules with new carbon-carbon bonds .
Applications De Recherche Scientifique
Propylzinc bromide, 0.50 M in THF has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates.
Materials Science: It is used in the preparation of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of n-propylzinc bromide involves its ability to act as a nucleophile in substitution reactions and as a coupling partner in cross-coupling reactions. The compound’s reactivity is due to the presence of the zinc atom, which can form strong bonds with carbon atoms, facilitating the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Structural and Physical Properties
The table below summarizes key properties of Propylzinc bromide and structurally related organozinc reagents in THF:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Concentration (M in THF) | Density (g/mL) | Reactivity Notes |
|---|---|---|---|---|---|
| n-Propylzinc bromide | C₃H₇BrZn | 188.38 | 0.50 | ~0.97* | Linear alkyl; moderate steric hindrance |
| 2-Propylzinc bromide | C₃H₇BrZn | 188.38 | 0.50 | ~0.97* | Branched (isopropyl); higher steric hindrance |
| Cyclopropylzinc bromide | C₃H₅BrZn | 186.37 | 0.50 | 0.969 | Strained ring; enhanced reactivity |
| sec-Butylzinc bromide | C₄H₉BrZn | 202.28 | 0.50 | 0.968 | Branched butyl; moderate steric effects |
*Density values for n-propyl and 2-propyl isomers are extrapolated from structurally similar compounds .
Research Findings and Case Studies
- Efficiency in Cross-Couplings : Cyclopropylzinc bromide achieves >99% conversion in couplings with aryl halides within 2 hours under reflux, outperforming linear and branched alkyl analogs in strained systems .
- Steric vs. Electronic Effects : Isopropylzinc bromide shows 20% lower yield compared to n-propyl derivatives in couplings with bulky substrates, highlighting steric limitations .
- Thermal Stability : sec-Butylzinc bromide decomposes at 215°C, making it suitable for high-temperature reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


